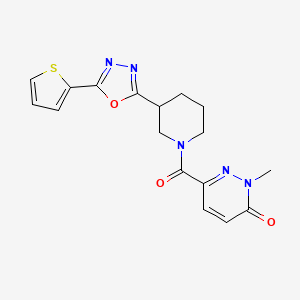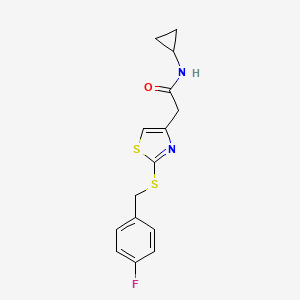![molecular formula C12H12N2O3S2 B2624977 N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide CAS No. 2319894-08-9](/img/structure/B2624977.png)
N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide is an organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bithiophene moiety, which imparts unique electronic properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide can be achieved through several methods. One common approach involves the reaction of oxalic acid with thionyl chloride to form oxalyl chloride, which is then treated with the appropriate amine to yield the desired oxalamide . Another method involves the dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex . This method is considered more sustainable and environmentally friendly.
Industrial Production Methods
Industrial production of oxalamides typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The dehydrogenative coupling method is gaining popularity due to its green chemistry approach.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bithiophene moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety allows the compound to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N2-bis(3-hydroxyphenyl)oxalamide: Similar in structure but with hydroxyphenyl groups instead of bithiophene.
N1,N2-bis(thiophen-2-ylmethyl)oxalamide: Contains thiophen-2-ylmethyl groups instead of bithiophene.
Uniqueness
N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices .
Propriétés
IUPAC Name |
N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-11(16)12(17)14-5-8(15)10-2-1-9(19-10)7-3-4-18-6-7/h1-4,6,8,15H,5H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWMWIIYHKWTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)C(CNC(=O)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2624895.png)




![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2624900.png)


![8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2624906.png)



![1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2624915.png)
![1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B2624916.png)
